molecular formula C6H4FNO2 B1295920 6-Fluoronicotinic acid CAS No. 403-45-2

6-Fluoronicotinic acid

Cat. No.: B1295920
CAS No.: 403-45-2
M. Wt: 141.1 g/mol
InChI Key: UJDLCTNVHJEBDG-UHFFFAOYSA-N
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Description

6-Fluoronicotinic acid, also known as 6-fluoropyridine-3-carboxylic acid, is an organic compound with the molecular formula C6H4FNO2. It is a derivative of nicotinic acid, where a fluorine atom replaces one hydrogen atom on the pyridine ring. This compound is commonly used as a building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoronicotinic acid can be synthesized through several methods. One common approach involves the fluorination of pyridine-3-carboxylic acid esters using sodium hydroxide . Another method includes the catalytic exchange of 2,5-dibromopyridine with isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate, which is then fluoridated .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

6-Fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoronicotinic acid is unique due to the presence of the fluorine atom at the 6-position, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and stability, making it a preferred choice in various synthetic and medicinal applications .

Properties

IUPAC Name

6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDLCTNVHJEBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287610
Record name 6-Fluoronicotinic acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-45-2
Record name 403-45-2
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Record name 6-Fluoronicotinic acid
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Record name 6-Fluoronicotinic Acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To the solution of KMnO4 (284 mg, 1.8 mmol) in H2O (50 mL) was added 2-fluoro-5-methylpyridine (100 mg, 0.9 mmol) at room temperature. The reaction mixture was then heated to 100° C. for 4 h. The resulting precipitate was filtered and discarded. The aqueous solution was washed with 3:2, hexane: ethyl acetate (2×20 mL), acidified with 2N HCl, then extracted with ethyl acetate (3×20 mL). The organic extracts were combined and washed with H2O and brine, dried over anhydrous Na2SO4. The solvent was evaporated in vacuo to give 6-fluoronicotinic acid (30 mg) as a white solid. The title compound was prepared from 6-fluoronicotinic acid and 4-ethoxy-2-nitroaniline as a yellow solid as described in Example 15. 1H NMR (CDCl3): 11.09 (bs, 1H), 8.88 (d, J=2.4, 1H), 8.81 (d, J=9.3, 1H), 8.42-8.35 (m, 1H), 7.74 (d, J=3.3, 1H), 7.33-7.29 (m, 1H), 7.13-7.10 (m, 1H), 4.11 (q, J=7.2, 2H), 1.47 (t, J=7.2, 3H).
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284 mg
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Reaction Step One
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100 mg
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of the 2-fluoro-5-methylpyridine (30 g) in water (1.2 L) was stirred with a mechanical stirrer, potassium permanganate (100 g) was added in portions and the mixture heated to 100° C. When the characteristic purple color of the mixture faded to black, another portion of potassium permanganate (50 g) was added and the mixture was then stirred at 100° C. for 4.5 hours. The mixture was filtered hot, the filtrate was cooled and extracted with ether to remove unreacted starting material. The aqueous layer was neutralized to pH 7 with concentrated HCl and concentrated to a volume of 350 mL. The pH was lowered by addition of concentrated HCl to pH 4-2 at which point a large amount of precipitate appeared. The precipitate was filtered and the aqueous layer was extracted with ethyl acetate (500 mL). The organic layer was dried, evaporated, and the solids combined to give 2-fluoropyridine-5-carboxylic acid (17.1 g) as a colorless solid having a melting point of 275°-278° C.
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30 g
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1.2 L
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100 g
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50 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-methylpyridine (75 g, 693 mmol) in 42% tetrafluoroboric acid (291 ml) was added a solution of sodium nitrite (47.8 g, 693 mmol) in water (100 ml) while cooling with dry ice-acetone so that the inside temperature would not exceed 10° C. After the reaction solution was stirred at 45° C. for 30 min., 8N aqueous sodium hydroxide solution (100 ml) was gradually added, and the mixture was extracted with diethyl ether (300 ml×2). The extract was concentrated under reduced pressure and the residue was distilled away to give 2-fluoro-5-methylpyridine (30.4 g). A solution of potassium permanganate (100 g, 632 mmol) in water (1.2 L) was heated to 80° C. and 2-fluoro-5-methylpyridine (30.4 g, 274 mmol) was added. The mixture was heated under reflux for 4.5 hrs. Insoluble material was filtered off with celite from the reaction solution, and the filtrate was concentrated to 200 ml. Then, 6N hydrochloric acid was added until the pH became about 3. The precipitated crystals were collected by filtration to give 6-fluoro-3-pyridinecarboxylic acid (10.58 g, 11%).
Quantity
100 g
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Reaction Step One
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1.2 L
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30.4 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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